PSEN1-Selective γ-Secretase Inhibition: >350-Fold Selectivity Over PSEN2 Complexes
The 2-azabicyclo[2.2.2]octane sulfonamide scaffold, of which bicyclo[2.2.2]octane-2-sulfonamide is a core precursor, enables PSEN1-APH1B complex inhibition with >350-fold selectivity over PSEN2 complexes. The lead compound (+)-13b, derived from this scaffold, exhibits low nanomolar potency (IC50 = 9.1 nM) against PSEN1-APH1B and minimal activity against PSEN2 complexes (IC50 > 3.2 μM) [1]. This contrasts sharply with non-selective γ-secretase inhibitors that inhibit both PSEN1 and PSEN2, leading to dose-limiting toxicities [2].
| Evidence Dimension | Selectivity for PSEN1-APH1B over PSEN2 complexes |
|---|---|
| Target Compound Data | IC50 = 9.1 nM (PSEN1-APH1B), IC50 > 3200 nM (PSEN2 complexes) |
| Comparator Or Baseline | Non-selective γ-secretase inhibitors (e.g., semagacestat) inhibit both PSEN1 and PSEN2 with comparable potency (typically <10-fold selectivity) |
| Quantified Difference | >350-fold selectivity (calculated as IC50(PSEN2)/IC50(PSEN1-APH1B) > 3200/9.1 ≈ 352) |
| Conditions | Cell-based γ-secretase subtype complex assays using HEK293 cells expressing individual PSEN1-APH1A, PSEN1-APH1B, PSEN2-APH1A, and PSEN2-APH1B complexes |
Why This Matters
This level of selectivity is critical for avoiding mechanism-based toxicities associated with pan-γ-secretase inhibition, making this scaffold uniquely valuable for CNS drug discovery programs targeting Alzheimer's disease.
- [1] Serneels L, Narlawar R, Perez-Benito L, Municoy M, et al. Selective inhibitors of the PSEN1–gamma-secretase complex. Journal of Biological Chemistry. 2023;299(8):105013. View Source
- [2] Narlawar R, Serneels L, Gaffric C, Gijsen HJM, De Strooper B, Bischoff F. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry. 2023;260:115725. View Source
